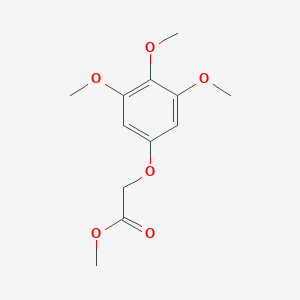
Methyl 2-(3,4,5-trimethoxyphenoxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(3,4,5-trimethoxyphenoxy)acetate is an organic compound with the molecular formula C12H16O6. It is characterized by the presence of a phenoxy group substituted with three methoxy groups at the 3, 4, and 5 positions, and an acetate group. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 2-(3,4,5-trimethoxyphenoxy)acetate can be synthesized through the esterification of 3,4,5-trimethoxyphenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of methyl (3,4,5-trimethoxyphenoxy)acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.
化学反应分析
Types of Reactions
Methyl 2-(3,4,5-trimethoxyphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
Methyl 2-(3,4,5-trimethoxyphenoxy)acetate is used in various scientific research applications:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: As a reagent in biochemical assays and studies involving enzyme interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of methyl (3,4,5-trimethoxyphenoxy)acetate involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
相似化合物的比较
Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: Similar structure but with a benzoate group instead of an acetate group.
3,4,5-Trimethoxyphenol: Lacks the acetate group, making it less reactive in certain chemical reactions.
Methyl 3,4,5-trimethoxyphenylacetate: Similar structure but with a phenylacetate group.
Uniqueness
Methyl 2-(3,4,5-trimethoxyphenoxy)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of three methoxy groups enhances its solubility and interaction with biological targets, making it a valuable compound in research and industrial applications.
属性
分子式 |
C12H16O6 |
|---|---|
分子量 |
256.25g/mol |
IUPAC 名称 |
methyl 2-(3,4,5-trimethoxyphenoxy)acetate |
InChI |
InChI=1S/C12H16O6/c1-14-9-5-8(18-7-11(13)16-3)6-10(15-2)12(9)17-4/h5-6H,7H2,1-4H3 |
InChI 键 |
WVFIRUQCZJLWQX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)OCC(=O)OC |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)OCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















